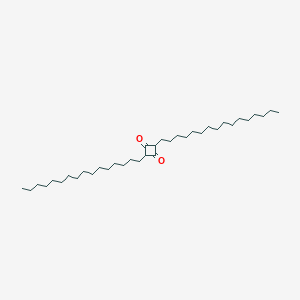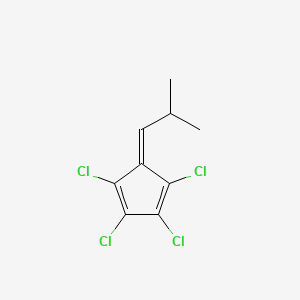
1,2,3,4-Tetrachloro-5-(2-methylpropylidene)cyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrachloro-5-(2-methylpropylidene)cyclopenta-1,3-diene is a chlorinated cyclopentadiene derivative. This compound is of interest due to its unique structure and reactivity, which makes it a valuable subject in various fields of scientific research, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrachloro-5-(2-methylpropylidene)cyclopenta-1,3-diene typically involves the chlorination of cyclopentadiene derivatives One common method is the reaction of cyclopentadiene with chlorine gas under controlled conditions to introduce chlorine atoms at the 1,2,3,4 positions
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where cyclopentadiene is reacted with chlorine in the presence of catalysts to ensure high yield and purity. The process is carefully monitored to control the reaction conditions, such as temperature and pressure, to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrachloro-5-(2-methylpropylidene)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated cyclopentadienone derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated cyclopentadiene derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various chlorinated cyclopentadiene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,3,4-Tetrachloro-5-(2-methylpropylidene)cyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1,2,3,4-tetrachloro-5-(2-methylpropylidene)cyclopenta-1,3-diene exerts its effects involves its ability to participate in various chemical reactions due to the presence of multiple chlorine atoms and the 2-methylpropylidene group. These functional groups make the compound highly reactive, allowing it to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrachlorocyclopentadiene: Similar in structure but lacks the 2-methylpropylidene group.
Hexachlorocyclopentadiene: Contains six chlorine atoms and is used in similar applications.
Tetrachlorocyclopentadienone: An oxidized derivative with different reactivity.
Uniqueness
1,2,3,4-Tetrachloro-5-(2-methylpropylidene)cyclopenta-1,3-diene is unique due to the presence of the 2-methylpropylidene group, which imparts distinct chemical properties and reactivity compared to other chlorinated cyclopentadiene derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
54624-21-4 |
|---|---|
Formule moléculaire |
C9H8Cl4 |
Poids moléculaire |
258.0 g/mol |
Nom IUPAC |
1,2,3,4-tetrachloro-5-(2-methylpropylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C9H8Cl4/c1-4(2)3-5-6(10)8(12)9(13)7(5)11/h3-4H,1-2H3 |
Clé InChI |
DEFPJIOVGIBZMH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=C1C(=C(C(=C1Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[2-(Chloromethyl)phenyl]sulfanyl}-2,3-dihydro-1H-indene](/img/structure/B14629242.png)
![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidin-2-one](/img/structure/B14629247.png)
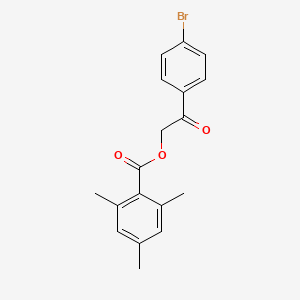
![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14629258.png)

![N-{4-[Ethenyl(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B14629265.png)
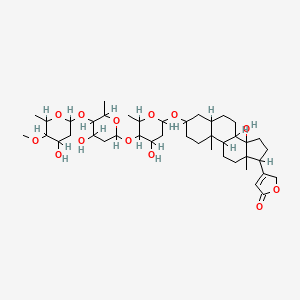


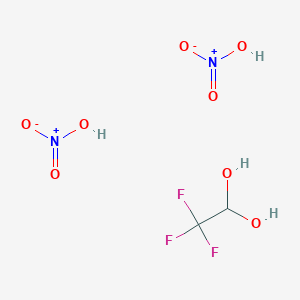
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]-5-methylhexan-2-one](/img/structure/B14629305.png)
